molecular formula C13H16BClO3 B6148764 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1418128-94-5

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B6148764
CAS No.: 1418128-94-5
M. Wt: 266.5
InChI Key:
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Description

3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with significant applications in organic synthesis and scientific research. This compound features a benzaldehyde group substituted with a chloro group and a boronic acid derivative, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated benzaldehyde with a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar palladium-catalyzed cross-coupling reactions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acids: Resulting from the oxidation of the aldehyde group.

  • Alcohols: Formed through the reduction of the aldehyde group.

  • Substituted Benzaldehydes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its ability to participate in cross-coupling reactions makes it valuable in the construction of complex molecular architectures.

Mechanism of Action

The mechanism by which 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects involves its participation in palladium-catalyzed cross-coupling reactions. The boronic acid derivative acts as a nucleophile, while the palladium catalyst facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically related to the synthesis of biologically active compounds and materials.

Comparison with Similar Compounds

  • 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure with a cyano group instead of the aldehyde group.

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom instead of boron.

Uniqueness: 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of a chloro group and a boronic acid derivative, which allows for diverse reactivity and applications in organic synthesis. Its ability to undergo cross-coupling reactions with high efficiency sets it apart from other similar compounds.

Properties

CAS No.

1418128-94-5

Molecular Formula

C13H16BClO3

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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